3-(Fluoromethyl)piperidin-3-ol
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Overview
Description
3-(Fluoromethyl)piperidin-3-ol is a chemical compound with the molecular formula C6H12FNO. It features a piperidine ring substituted with a fluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidin-3-ol typically involves the introduction of a fluoromethyl group to a piperidine ring. One common method includes the reaction of piperidine with fluoromethylating agents under controlled conditions. For instance, the use of phenylsilane as a reducing agent and an iron complex as a catalyst can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process often includes steps such as hydrogenation, cyclization, and reduction, with careful control of reaction parameters to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(Fluoromethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure without the fluoromethyl and hydroxyl groups.
Fluoromethylpiperidine: Lacks the hydroxyl group but contains the fluoromethyl group.
Hydroxypiperidine: Contains the hydroxyl group but lacks the fluoromethyl group.
Uniqueness: 3-(Fluoromethyl)piperidin-3-ol is unique due to the presence of both the fluoromethyl and hydroxyl groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-(fluoromethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-5H2 |
InChI Key |
LTZUIJKEJOMTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CF)O |
Origin of Product |
United States |
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